molecular formula C12H12N2O2 B1518764 4-(Dimethylamino)quinoline-3-carboxylic acid CAS No. 933694-11-2

4-(Dimethylamino)quinoline-3-carboxylic acid

Cat. No.: B1518764
CAS No.: 933694-11-2
M. Wt: 216.24 g/mol
InChI Key: VSXAVZMONUZAAO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)quinoline-3-carboxylic acid is a quinoline derivative with a dimethylamino group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)quinoline-3-carboxylic acid typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the dimethylamino group.

  • Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to form hydroquinoline derivatives.

  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 4-(Dimethylamino)quinoline-3,4-dione.

  • Reduction: Hydroquinoline derivatives, such as 4-(Dimethylamino)quinoline-3-ol.

  • Substitution: Substituted quinolines with various functional groups.

Scientific Research Applications

4-(Dimethylamino)quinoline-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in organic synthesis and material science.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.

  • Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-(Dimethylamino)quinoline-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Quinoline, 4-(Dimethylamino)pyridine, 4-(Dimethylamino)benzaldehyde.

Properties

IUPAC Name

4-(dimethylamino)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXAVZMONUZAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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